2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes an indole ring substituted with an ethyl group at the 7-position, a formyl group at the 3-position, and an acetamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific steps for synthesizing this compound include:
Formation of the Indole Ring: Reacting phenylhydrazine with an appropriate aldehyde or ketone to form the indole ring.
Introduction of the Ethyl Group: Alkylation of the indole ring at the 7-position using an ethyl halide.
Formylation: Introduction of the formyl group at the 3-position using a formylating agent such as Vilsmeier-Haack reagent.
Acetamide Formation: Acylation of the indole nitrogen with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(7-ethyl-3-carboxy-1H-indol-1-yl)acetamide.
Reduction: 2-(7-ethyl-3-hydroxymethyl-1H-indol-1-yl)acetamide.
Substitution: Various halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the ethyl group at the 7-position.
2-(7-ethyl-1H-indol-1-yl)acetamide: Lacks the formyl group at the 3-position.
2-(7-ethyl-3-formyl-1H-indol-1-yl)ethanamine: Contains an ethanamine group instead of an acetamide group.
Uniqueness
2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of both the ethyl group at the 7-position and the formyl group at the 3-position, which may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-9-4-3-5-11-10(8-16)6-15(13(9)11)7-12(14)17/h3-6,8H,2,7H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNKIKJSTYVWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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